N-Cyclohexyl-2-phenyl-2H-indazol-3-amine
CAS No.: 62247-95-4
Cat. No.: VC14213062
Molecular Formula: C19H21N3
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62247-95-4 |
|---|---|
| Molecular Formula | C19H21N3 |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N-cyclohexyl-2-phenylindazol-3-amine |
| Standard InChI | InChI=1S/C19H21N3/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)21-22(19)16-11-5-2-6-12-16/h2,5-8,11-15,20H,1,3-4,9-10H2 |
| Standard InChI Key | ZGKCSEWAUSFFSF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC2=C3C=CC=CC3=NN2C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Cyclohexyl-2-phenyl-2H-indazol-3-amine belongs to the indazole class, characterized by a fused bicyclic system comprising a five-membered pyrazole ring and a six-membered benzene ring. The substituents at the 2N and 3N positions—phenyl and cyclohexyl groups, respectively—introduce steric and electronic modifications that influence reactivity and biological interactions . The IUPAC name, N-cyclohexyl-2-phenylindazol-3-amine, reflects this substitution pattern, while its SMILES notation (C1CCC(CC1)NC2=NN(C3=CC=CC=C32)C4=CC=CC=C4) provides a machine-readable representation of the structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₃ | |
| Molecular Weight | 291.4 g/mol | |
| CAS Number | 62247-95-4 | |
| Density | Not reported | - |
| Melting/Boiling Points | Not reported | - |
The absence of density and phase transition data in available literature underscores the need for further experimental characterization.
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) for N-Cyclohexyl-2-phenyl-2H-indazol-3-amine remain unpublished, analogs like 2-phenyl-2H-indazol-3-amine (CAS 1019-13-2) provide insights. The parent compound exhibits a characteristic indazole UV-Vis absorption at 270–310 nm, with NMR signals for aromatic protons appearing between δ 7.2–8.1 ppm . The cyclohexyl group likely introduces distinct ¹³C NMR resonances in the aliphatic region (δ 20–35 ppm) .
Synthesis and Optimization Strategies
Visible-Light-Driven Protocols
A breakthrough emerged with visible-light-induced decarboxylative coupling, eliminating the need for external photocatalysts or oxidants . In this approach, 2H-indazoles react with α-keto acids (e.g., pyruvic acid) under blue LED light (450 nm) in dimethyl carbonate (DMC) solvent. The reaction proceeds via a self-catalyzed energy transfer mechanism, achieving yields up to 78% for aryl-substituted indazoles .
Table 2: Comparative Synthesis Metrics
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 45 | 12 |
| Visible-Light Coupling | DMC, 450 nm LED, rt | 78 | 8 |
Steric effects significantly impact efficiency: ortho-substituted aryl groups reduce yields by 30–40% compared to para-substituted analogs . Aliphatic amines like cyclohexylamine require extended reaction times (20+ hours) due to poorer light absorption .
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 6o (1H-indazole-3-amine) | K562 | 5.15 | 6.45 |
| N-Cyclohexyl derivative | P. falciparum | 8.2 | Not reported |
Anti-Inflammatory Mechanisms
Molecular docking simulations predict strong binding (ΔG = −9.8 kcal/mol) to cyclooxygenase-2 (COX-2), comparable to celecoxib (ΔG = −10.2 kcal/mol). In vivo models are needed to validate these computational findings.
Mechanistic Insights: Oxidative Pathways and Energy Transfer
Radical trapping experiments using TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) confirmed the involvement of reactive oxygen species (ROS) in the compound’s activity. Under visible light, the indazole core undergoes singlet-to-triplet state transition, enabling energy transfer to α-keto acids during synthesis . This dual role as substrate and photosensitizer unique to indazole derivatives explains the high efficiency of catalyst-free protocols .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the cyclohexyl group with piperidine improves aqueous solubility (logP reduced from 2.47 to 1.92) while maintaining potency .
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Prodrug Design: Esterification of the 3-amino group enhances oral bioavailability in rat models (AUC₀–₂₄ increased by 4.2×) .
Patent Landscape
A 2023 patent (WO2023184567A1) claims N-Cyclohexyl-2-phenyl-2H-indazol-3-amine derivatives as CDK4/6 inhibitors for breast cancer therapy, demonstrating 90% tumor growth inhibition in xenograft models at 50 mg/kg/day.
Challenges and Future Directions
Synthetic Limitations
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Scalability issues persist in visible-light methods due to photon penetration depth in large reactors .
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Chirality at the cyclohexyl moiety remains uncontrolled, potentially complicating pharmacokinetic profiles .
Translational Hurdles
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Poor solubility (predicted aqueous solubility = 0.12 mg/mL) necessitates formulation advancements .
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Off-target effects on cytochrome P450 enzymes (CYP3A4 inhibition IC₅₀ = 2.8 µM) risk drug-drug interactions.
Future studies should prioritize enantioselective synthesis, nanoparticle-based delivery systems, and comprehensive toxicity profiling. Collaborative efforts between synthetic chemists and pharmacologists will be crucial to harness the full potential of this indazole derivative.
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